molecular formula C17H9N7O5 B11054708 {Amino[1-cyano-2-(3-nitrophenyl)-4,6,8-trioxo-5,7-diazaspiro[2.5]oct-1-yl]methylidene}propanedinitrile

{Amino[1-cyano-2-(3-nitrophenyl)-4,6,8-trioxo-5,7-diazaspiro[2.5]oct-1-yl]methylidene}propanedinitrile

Cat. No.: B11054708
M. Wt: 391.3 g/mol
InChI Key: IOSVNHSAHKWGOI-UHFFFAOYSA-N
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Description

The compound {Amino[1-cyano-2-(3-nitrophenyl)-4,6,8-trioxo-5,7-diazaspiro[2.5]oct-1-yl]methylidene}propanedinitrile is a complex organic molecule characterized by its spirocyclic structure and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {Amino[1-cyano-2-(3-nitrophenyl)-4,6,8-trioxo-5,7-diazaspiro[2.5]oct-1-yl]methylidene}propanedinitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a diketone or a diester, under acidic or basic conditions.

    Introduction of the nitrophenyl group: This step involves the nitration of an aromatic ring, followed by its attachment to the spirocyclic core through a nucleophilic substitution reaction.

    Addition of the cyano and amino groups: These functional groups can be introduced through reactions such as cyanation and amination, using reagents like sodium cyanide and ammonia, respectively.

    Final assembly: The final step involves the condensation of the intermediate compounds to form the desired product.

Industrial Production Methods

Industrial production of This compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

{Amino[1-cyano-2-(3-nitrophenyl)-4,6,8-trioxo-5,7-diazaspiro[2.5]oct-1-yl]methylidene}propanedinitrile: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can result in a wide variety of functionalized products.

Scientific Research Applications

{Amino[1-cyano-2-(3-nitrophenyl)-4,6,8-trioxo-5,7-diazaspiro[2.5]oct-1-yl]methylidene}propanedinitrile: has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure and functional groups make it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its spirocyclic core and multiple functional groups can be utilized in the design of novel materials with specific properties, such as conductivity or fluorescence.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical space.

Mechanism of Action

The mechanism by which {Amino[1-cyano-2-(3-nitrophenyl)-4,6,8-trioxo-5,7-diazaspiro[2.5]oct-1-yl]methylidene}propanedinitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or inhibition. The pathways involved can vary, but may include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

{Amino[1-cyano-2-(3-nitrophenyl)-4,6,8-trioxo-5,7-diazaspiro[2.5]oct-1-yl]methylidene}propanedinitrile: can be compared with other spirocyclic compounds and nitrile-containing molecules. Similar compounds include:

    Spirocyclic ketones: These compounds share the spirocyclic core but lack the nitrile and amino groups.

    Nitrophenyl derivatives: These molecules contain the nitrophenyl group but may have different core structures.

    Cyanamides: These compounds feature the cyano group but differ in their overall structure.

The uniqueness of This compound lies in its combination of a spirocyclic core, multiple functional groups, and potential for diverse chemical reactivity and applications.

Properties

Molecular Formula

C17H9N7O5

Molecular Weight

391.3 g/mol

IUPAC Name

2-[amino-[2-cyano-1-(3-nitrophenyl)-4,6,8-trioxo-5,7-diazaspiro[2.5]octan-2-yl]methylidene]propanedinitrile

InChI

InChI=1S/C17H9N7O5/c18-5-9(6-19)12(21)16(7-20)11(8-2-1-3-10(4-8)24(28)29)17(16)13(25)22-15(27)23-14(17)26/h1-4,11H,21H2,(H2,22,23,25,26,27)

InChI Key

IOSVNHSAHKWGOI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2C(C23C(=O)NC(=O)NC3=O)(C#N)C(=C(C#N)C#N)N

Origin of Product

United States

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